molecular formula C27H21N5O4S B14156261 N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate CAS No. 4831-30-5

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate

Cat. No.: B14156261
CAS No.: 4831-30-5
M. Wt: 511.6 g/mol
InChI Key: IGIVLGKQXTZJCS-UHFFFAOYSA-N
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Description

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate is a complex organic compound that features a quinoxaline core, a pyridinium ion, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, pyridine derivatives, and substituted benzenesulfonamides .

Scientific Research Applications

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core and pyridinium ion can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate is unique due to its combination of a quinoxaline core, a pyridinium ion, and a benzenesulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

4831-30-5

Molecular Formula

C27H21N5O4S

Molecular Weight

511.6 g/mol

IUPAC Name

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate

InChI

InChI=1S/C27H21N5O4S/c1-36-21-15-13-19(14-16-21)27(33)28-20-8-7-17-32(18-20)26-25(29-23-11-5-6-12-24(23)30-26)31-37(34,35)22-9-3-2-4-10-22/h2-18H,1H3,(H-,28,29,31,33)

InChI Key

IGIVLGKQXTZJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NC2=C[N+](=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5)[O-]

Origin of Product

United States

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